molecular formula C14H22N2O2 B3025288 1-(3,4-Dimethoxybenzyl)piperidin-4-amine CAS No. 100861-94-7

1-(3,4-Dimethoxybenzyl)piperidin-4-amine

Cat. No. B3025288
CAS RN: 100861-94-7
M. Wt: 250.34 g/mol
InChI Key: SFGKHXRAIWBGPR-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxybenzyl)piperidin-4-amine is a compound with the molecular formula C14H22N2O2 and a molecular weight of 250.34 g/mol. It is a heterocyclic compound containing a piperidine ring conjugated to a benzyl group through one nitrogen ring atom .


Molecular Structure Analysis

The molecular structure of this compound consists of a piperidine ring conjugated to a benzyl group through one nitrogen ring atom . The benzyl group is substituted with two methoxy groups at the 3rd and 4th positions.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 250.34 g/mol. The physical properties such as melting point, boiling point, and density are not explicitly mentioned in the search results .

Relevant Papers The search results did not provide specific papers related to this compound. For a comprehensive analysis, it is recommended to perform a thorough literature search in scientific databases .

Scientific Research Applications

Novel Synthetic Routes

  • Regiocontrolled Synthesis : The compound has been utilized in achieving high regiocontrol in nucleophilic ring-opening reactions of epoxypiperidines, leading to the synthesis of potent ligands for biological receptors such as the vesicular acetylcholine transporter. This demonstrates its role in facilitating targeted chemical synthesis with potential applications in drug development (Scheunemann et al., 2011).

Drug Discovery and Development

  • Anti-tubercular Agents : Compounds structurally related to 1-(3,4-Dimethoxybenzyl)piperidin-4-amine have been evaluated for their potential as lead candidates in tuberculosis drug discovery, highlighting its relevance in the development of new therapeutic agents (Odingo et al., 2014).
  • Cholinesterase and Monoamine Oxidase Dual Inhibitors : Derivatives of this compound have been identified as new dual inhibitors for cholinesterase and monoamine oxidase, indicating its potential in creating treatments for neurodegenerative diseases (Bautista-Aguilera et al., 2014).

Chemical Synthesis and Material Science

  • Electrooxidative Amination : The compound has played a role in the electrooxidative amination of dihydroxybenzene, showcasing its utility in organic synthesis and the development of novel materials with specific electronic properties (Golabi et al., 2003).
  • Complex Formation and Catalysis : Its derivatives have been employed in the formation of complex structures with metals, contributing to the understanding of redox properties and catalytic processes essential for material science applications (Meghdadi et al., 2008).

properties

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]piperidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2/c1-17-13-4-3-11(9-14(13)18-2)10-16-7-5-12(15)6-8-16/h3-4,9,12H,5-8,10,15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFGKHXRAIWBGPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCC(CC2)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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